2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Overview
Description
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound with the molecular formula C7H11N3OS . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3OS/c1-4-5(6(11)10(2)3)12-7(8)9-4/h1-3H3,(H2,8,9) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The ring is substituted with various functional groups including an amino group (NH2), a carboxamide group (CONH2), and three methyl groups (CH3).Physical And Chemical Properties Analysis
The molecular weight of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is approximately 185.25 . It is a solid substance at room temperature . .Scientific Research Applications
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Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
- They have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
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Antibacterial and Antioxidant Activities
- Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
- They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
- Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus, respectively, at 200 μg/mL compared to amoxicillin .
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Cancer Treatment
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Analgesic and Anti-inflammatory Activities
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Antiviral Activities
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Anticonvulsant Activities
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Antidiabetic Activities
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Antihypertensive Activities
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Antileishmanial Activities
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Anti-inflammatory Activities
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Antimicrobial Activities
- 2-Aminothiazole derivatives have been found to have antimicrobial activities . They have been used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, compound 2d and 2g exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively .
- Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm . Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm. Its antifungal activity is more in comparison to reference drug nystatin with exhibited the zone of inhibition of 19.3 mm .
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Antineoplastic Activities
- 2-Aminothiazole derivatives have been found to have antineoplastic activities . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
- Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- The selectivity of tested compounds against glioblastoma and melanoma were proved in MTT assay and among these compounds, compound 11 demonstrating a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .
Safety And Hazards
properties
IUPAC Name |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4-5(6(11)10(2)3)12-7(8)9-4/h1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJPMCANMMJVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350112 | |
Record name | 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
CAS RN |
21709-40-0 | |
Record name | 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21709-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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